
N'-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropoxyphosphoryl group, a nitrophenyl group, and an acetohydrazide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide typically involves multiple steps. One common method includes the reaction of diisopropyl phosphorochloridate with 4-nitrophenylhydrazine to form an intermediate, which is then reacted with acetyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrazine.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Aplicaciones Científicas De Investigación
N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide include:
- N’-diisopropoxyphosphorylcarbonyl-N-(4-aminophenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-methylphenyl)acetohydrazide
- N’-diisopropoxyphosphorylcarbonyl-N-(4-chlorophenyl)acetohydrazide
Uniqueness
What sets N’-diisopropoxyphosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. The presence of the nitrophenyl group, in particular, contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
132122-83-9 |
|---|---|
Fórmula molecular |
C15H22N3O7P |
Peso molecular |
387.32 g/mol |
Nombre IUPAC |
N'-di(propan-2-yloxy)phosphorylcarbonyl-N-(4-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C15H22N3O7P/c1-10(2)24-26(23,25-11(3)4)15(20)16-17(12(5)19)13-6-8-14(9-7-13)18(21)22/h6-11H,1-5H3,(H,16,20) |
Clave InChI |
XUISTOAUPRCURO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(=O)NN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)

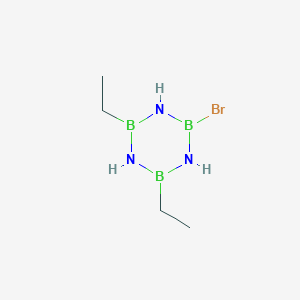
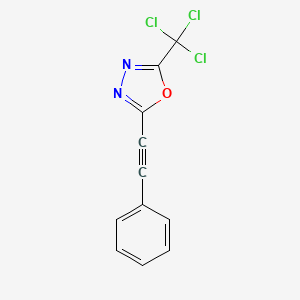
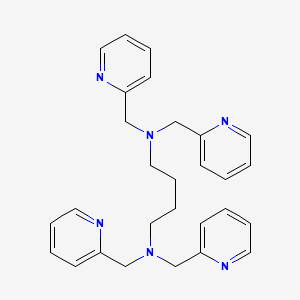
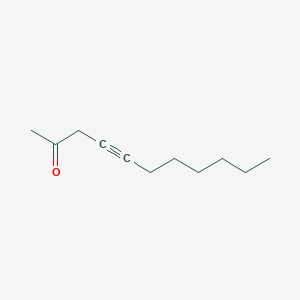
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
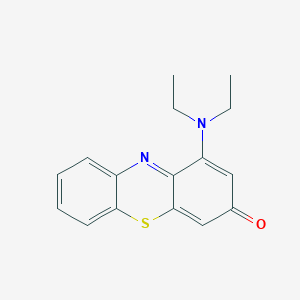
![4H-1-Benzopyran-4-one, 3-[[(4-bromophenyl)imino]methyl]-](/img/structure/B14282273.png)
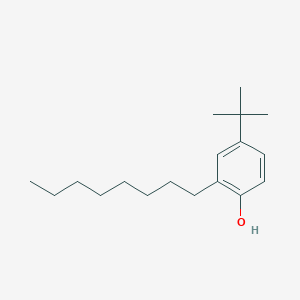
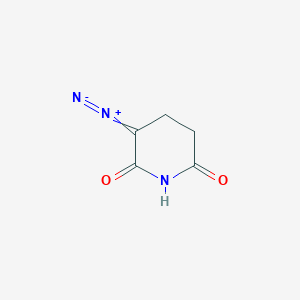
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)
